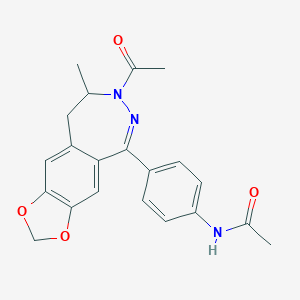
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine, also known as MADAM-6, is a benzodiazepine derivative that has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it useful for investigating various aspects of neurochemistry and pharmacology.
作用機序
The exact mechanism of action of 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine is not fully understood, but it is thought to act on the GABA-A receptor in a manner similar to other benzodiazepine derivatives. This receptor is responsible for regulating the activity of the neurotransmitter GABA, which plays a key role in the inhibition of neuronal activity in the brain.
生化学的および生理学的効果
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine has been found to exhibit a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. This compound has also been shown to modulate the activity of various neurotransmitter systems, including GABA, glutamate, and dopamine.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine in lab experiments is its well-established pharmacological profile. This compound has been extensively studied and its effects are well-documented, making it a useful tool for investigating various aspects of neurochemistry and pharmacology. However, one limitation of using 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine is its relatively low potency compared to other benzodiazepine derivatives, which may limit its usefulness in certain experimental contexts.
将来の方向性
There are several potential future directions for research involving 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine. One area of interest is the development of more potent derivatives of this compound, which could be useful for investigating the role of the GABA-A receptor in various neurological disorders. Another potential direction is the investigation of the effects of 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine on other neurotransmitter systems, such as the serotonergic and noradrenergic systems, which could provide further insights into the neurochemical basis of anxiety and stress. Additionally, the use of 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine in combination with other compounds, such as other benzodiazepine derivatives or other classes of drugs, could provide a more comprehensive understanding of the mechanisms underlying its effects.
科学的研究の応用
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine has been used in a variety of scientific studies, particularly in the field of neuroscience. This compound has been found to have anxiolytic and sedative effects, making it useful for investigating the neurochemical basis of anxiety and stress. 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine has also been studied for its potential as a treatment for various neurological disorders, such as epilepsy and Parkinson's disease.
特性
CAS番号 |
143692-53-9 |
|---|---|
製品名 |
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine |
分子式 |
C21H21N3O4 |
分子量 |
379.4 g/mol |
IUPAC名 |
N-[4-(7-acetyl-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H21N3O4/c1-12-8-16-9-19-20(28-11-27-19)10-18(16)21(23-24(12)14(3)26)15-4-6-17(7-5-15)22-13(2)25/h4-7,9-10,12H,8,11H2,1-3H3,(H,22,25) |
InChIキー |
RNJAHAXIBIIAHU-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)NC(=O)C)OCO3 |
正規SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)NC(=O)C)OCO3 |
同義語 |
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihyd ro-5H-2,3-benzodiazepine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


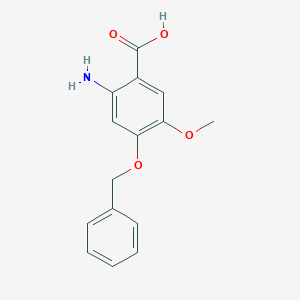
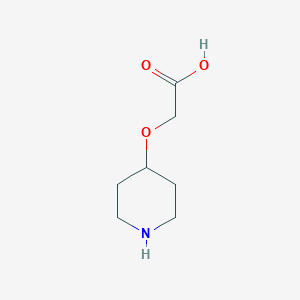
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
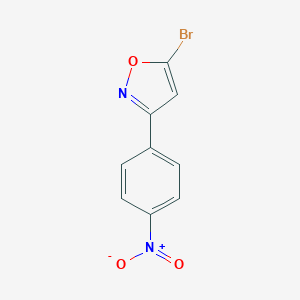
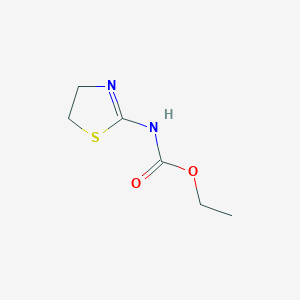
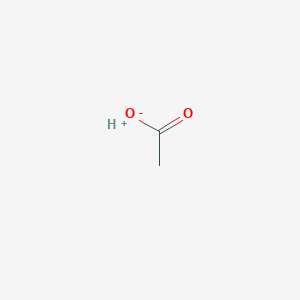
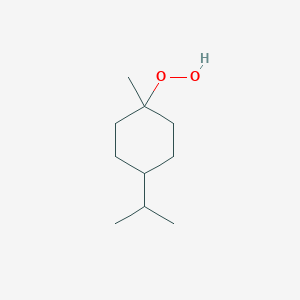
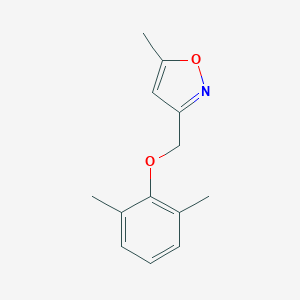
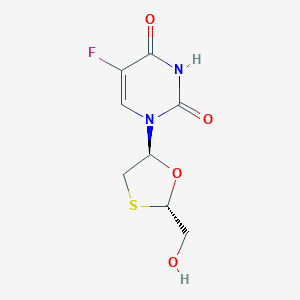
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
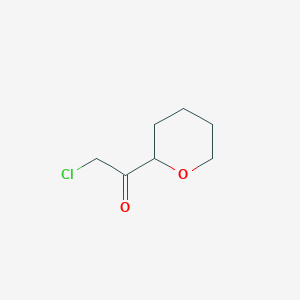
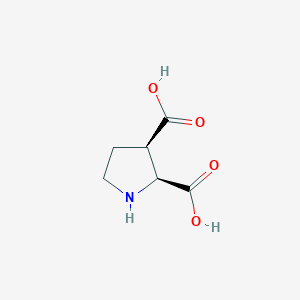
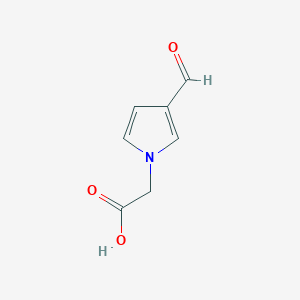
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)